molecular formula C13H16N4O2S B063636 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine CAS No. 175202-18-3

5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine

Cat. No.: B063636
CAS No.: 175202-18-3
M. Wt: 292.36 g/mol
InChI Key: DXOJXJFPMBAECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butylsulfonyl group attached to the pyrimidine ring, along with a pyridyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine ring.

    Attachment of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced through a sulfonylation reaction, using tert-butylsulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the pyridyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyridyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrimidine or pyridyl derivatives.

    Substitution: Various substituted pyrimidine or pyridyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridyl)pyrimidin-4-amine: Lacks the tert-butylsulfonyl group, which may result in different chemical and biological properties.

    5-(Methylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine: Contains a methylsulfonyl group instead of a tert-butylsulfonyl group, which may affect its reactivity and applications.

    5-(tert-Butylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine: The position of the pyridyl group is different, which may influence its chemical behavior and biological activity.

Uniqueness

The presence of the tert-butylsulfonyl group in 5-(tert-Butylsulfonyl)-2-(4-pyridyl)pyrimidin-4-amine imparts unique properties to the compound. This group can enhance the compound’s stability, solubility, and reactivity, making it distinct from similar compounds. Additionally, the specific arrangement of functional groups allows for targeted interactions in biological systems, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

5-tert-butylsulfonyl-2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-4-6-15-7-5-9/h4-8H,1-3H3,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOJXJFPMBAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381069
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-18-3
Record name 5-[(1,1-Dimethylethyl)sulfonyl]-2-(4-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.